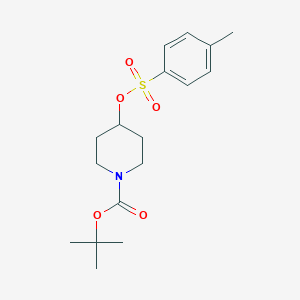

1-BOC-4-(tosyloxy)piperidine

Description

Properties

IUPAC Name |

tert-butyl 4-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)23-14-9-11-18(12-10-14)16(19)22-17(2,3)4/h5-8,14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOMRHLHPZAEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577673 | |

| Record name | tert-Butyl 4-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118811-07-7 | |

| Record name | tert-Butyl 4-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(p-toluenesulfonyloxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1-BOC-4-(tosyloxy)piperidine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound. This versatile intermediate is a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents.

Chemical Identity and Properties

This compound, with the CAS number 118811-07-7, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a tosyloxy group at the 4-position of the piperidine ring.[1] The Boc group provides stability and allows for selective reactions, while the tosyloxy group serves as an excellent leaving group in nucleophilic substitution reactions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl 4-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate | [1] |

| CAS Number | 118811-07-7 | [1][2][3] |

| Molecular Formula | C₁₇H₂₅NO₅S | [1][2][3] |

| Molecular Weight | 355.45 g/mol | [1][2] |

| Appearance | White crystalline powder | |

| Storage | Keep in a dark place, sealed in dry, room temperature | [2][3] |

Spectral Data

| Identifier | Value | Reference |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)OC(C)(C)C | [1] |

| InChI | InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)23-14-9-11-18(12-10-14)16(19)22-17(2,3)4/h5-8,14H,9-12H2,1-4H3 | [1] |

| InChI Key | IKOMRHLHPZAEMV-UHFFFAOYSA-N | [1] |

Chemical Structure

The molecular structure of this compound consists of a central six-membered piperidine ring.[1] The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group.[1] At the 4-position of the piperidine ring, a tosyloxy (p-toluenesulfonate) group is attached.[1] This tosyloxy group is a good leaving group, making the 4-position susceptible to nucleophilic attack.

Synthesis and Reactivity

Synthetic Approach

The most common and straightforward method for the synthesis of this compound is the direct tosylation of 1-tert-butoxycarbonyl-4-hydroxypiperidine.[1] This reaction involves treating the precursor with p-toluenesulfonyl chloride in the presence of a suitable base under anhydrous conditions.[1]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Preparation : In a round-bottom flask under an inert atmosphere, dissolve 1-tert-butoxycarbonyl-4-hydroxypiperidine in an anhydrous solvent such as dichloromethane.

-

Addition of Base : Add a suitable base, for example, triethylamine, to the solution.

-

Cooling : Cool the reaction mixture to 0-5°C using an ice bath.[1]

-

Addition of Tosyl Chloride : Slowly add a solution of p-toluenesulfonyl chloride in the same anhydrous solvent to the cooled reaction mixture.

-

Reaction : Stir the reaction mixture at 0-5°C for a specified time (e.g., 12 hours) to allow for the completion of the reaction.[4]

-

Work-up : After the reaction is complete, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Reactivity

The reactivity of this compound is primarily governed by its two key functional groups:

-

Tosyloxyl Group : The tosyloxy group is an excellent leaving group, facilitating nucleophilic substitution reactions at the 4-position of the piperidine ring.[1] This allows for the introduction of a wide variety of functional groups.

-

BOC Protecting Group : The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen from participating in unwanted side reactions.[1] It is stable under various reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.[1]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of piperidine derivatives, which are prevalent in medicinal chemistry.[1] Its ability to introduce diverse functional groups at the 4-position makes it a crucial building block for the synthesis of:

-

Pharmaceuticals : It is used in the synthesis of potential antipsychotic, analgesic, and anti-inflammatory agents.[1]

-

Selective Ligands : The piperidine scaffold is a common feature in ligands for various receptors and enzymes, making this compound valuable in drug discovery.[1]

-

Complex Molecules : It has been employed in the synthesis of complex natural products and their analogs, such as spirorifamycins.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area and wear personal protective equipment, including gloves and safety glasses.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

A Technical Guide to 1-BOC-4-(tosyloxy)piperidine: Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butoxycarbonyl-4-(tosyloxy)piperidine, registered under CAS number 118811-07-7, is a pivotal building block in modern organic and medicinal chemistry.[1] This white crystalline solid serves as a versatile intermediate for the synthesis of a wide array of piperidine-containing compounds, a structural motif frequently found in biologically active molecules and approved pharmaceuticals.[2] The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a tosylate leaving group at the 4-position allows for selective and efficient chemical transformations, making it a valuable tool in the synthesis of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of 1-BOC-4-(tosyloxy)piperidine, with a focus on its application in the development of neuroprotective and anticancer agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 118811-07-7 |

| Molecular Formula | C₁₇H₂₅NO₅S |

| Molecular Weight | 355.45 g/mol |

| Melting Point | 96.0-100.0 °C |

| Boiling Point | 475.3 °C at 760 mmHg |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents such as dichloromethane and acetone. |

| Stability | Stable under standard laboratory conditions; sensitive to strong acids and bases. |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the tosylation of commercially available N-Boc-4-hydroxypiperidine. This reaction proceeds via a nucleophilic attack of the hydroxyl group on the sulfur atom of p-toluenesulfonyl chloride, facilitated by a base to neutralize the HCl byproduct.

Experimental Protocol:

To a solution of N-Boc-4-hydroxypiperidine (1 equivalent) in anhydrous dichloromethane, triethylamine (2-4 equivalents) is added, and the mixture is cooled to 0 °C. p-Toluenesulfonyl chloride (1.5-2 equivalents) is then added portion-wise, and the reaction is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography. The reaction is quenched with water, and the organic layer is separated, washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) affords this compound as a white solid. A quantitative yield has been reported for this reaction.

Caption: Synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the excellent leaving group ability of the tosylate moiety, which allows for facile nucleophilic substitution reactions at the 4-position of the piperidine ring. The Boc group provides protection for the nitrogen atom, preventing its interference in the desired reaction and allowing for its deprotection at a later stage under acidic conditions.

This versatile intermediate can react with a wide range of nucleophiles, including amines, indoles, phenols, and thiols, to introduce diverse functionalities onto the piperidine scaffold.

Nucleophilic Substitution Reactions

The general workflow for the utilization of this compound in the synthesis of substituted piperidines is depicted below.

Caption: General workflow for synthesizing 4-substituted piperidines.

Applications in Drug Discovery

The piperidine moiety is a common feature in many centrally active drugs. This compound has been instrumental in the synthesis of novel compounds with potential therapeutic applications in neurodegenerative diseases and cancer.

Neuroprotective Agents: Acetylcholinesterase Inhibitors

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[4] Several potent AChE inhibitors are based on the piperidine scaffold. For instance, the highly potent inhibitor, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil, E2020), with an IC50 of 5.7 nM, highlights the importance of the piperidine core in designing such molecules.[5]

The synthesis of analogs of such compounds can be envisioned through the reaction of this compound with appropriate nucleophiles, followed by further synthetic modifications.

Caption: Mechanism of acetylcholinesterase inhibition.

Anticancer Agents: Quinoxaline Derivatives

Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting a range of biological activities including the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2, which are crucial for tumor growth and angiogenesis.[1][6] The synthesis of quinoxalinyl-piperazine derivatives with potent anticancer activity has been reported, with some compounds showing IC50 values in the nanomolar range.[1]

Experimental Protocol for a Representative Nucleophilic Substitution:

The following is a general procedure for the reaction of this compound with an amine nucleophile, which is a key step in the synthesis of many biologically active piperidine derivatives.

A mixture of this compound (1 equivalent), the desired amine (1.2 equivalents), and a base such as potassium carbonate (2 equivalents) in a suitable solvent like dimethylformamide (DMF) is heated at a temperature ranging from 60 to 100 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to give the N-Boc-4-amino-piperidine derivative.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Safety Information

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex piperidine-containing molecules. Its well-defined reactivity allows for the introduction of a wide range of functional groups, making it an indispensable tool for medicinal chemists in the discovery and development of new drugs, particularly in the areas of neurodegenerative diseases and oncology. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the research and development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-BOC-4-(tosyloxy)piperidine: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-BOC-4-(tosyloxy)piperidine, a key intermediate in synthetic organic chemistry. The document details its chemical properties, synthesis protocols, and its versatile applications in the development of novel therapeutics and other functionalized molecules.

Core Compound Data

This compound, systematically named tert-butyl 4-(tosyloxy)piperidine-1-carboxylate, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a tosyloxy group at the 4-position. This structure makes it an excellent electrophile for nucleophilic substitution reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅NO₅S | [1] |

| Molecular Weight | 355.45 g/mol | [1] |

| CAS Number | 118811-07-7 | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in a range of organic solvents (e.g., methanol, ethanol, dichloromethane) | [2] |

Synthesis of this compound

The most common synthetic route to this compound involves a two-step process starting from 4-hydroxypiperidine. The first step is the protection of the piperidine nitrogen with a Boc group, followed by the tosylation of the hydroxyl group.

Experimental Protocol: Synthesis from 4-hydroxypiperidine

Step 1: Synthesis of N-Boc-4-hydroxypiperidine [2]

-

To a solution of 4-hydroxypiperidine in a suitable organic solvent such as methanol or dichloromethane, add a base (e.g., potassium carbonate or triethylamine).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and continue stirring for 6-12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the resulting residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude N-Boc-4-hydroxypiperidine.

-

If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 2: Tosylation of N-Boc-4-hydroxypiperidine [1]

-

Dissolve the N-Boc-4-hydroxypiperidine intermediate in a suitable solvent such as pyridine or dichloromethane.

-

Add a base, typically triethylamine or pyridine, to the solution.[1]

-

Cool the reaction mixture to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (TsCl) to the mixture.

-

Allow the reaction to proceed, monitoring its completion by TLC.

-

Upon completion, perform an aqueous workup to remove the base and any salts.

-

Extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate it under reduced pressure to yield this compound.

Key Reactions and Applications

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of 4-substituted piperidines. The tosyloxy group is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. This allows for the introduction of diverse functional groups at the 4-position of the piperidine ring.

References

An In-depth Technical Guide to 1-BOC-4-(tosyloxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-BOC-4-(tosyloxy)piperidine, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The document details its chemical structure, properties, synthesis, and significant applications.

Chemical Structure and Properties

This compound, with the CAS Number 118811-07-7, is a piperidine derivative containing a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a tosyloxy group at the 4-position.[1][2] The Boc group provides stability and allows for selective reactions, while the tosyloxy group serves as an excellent leaving group in nucleophilic substitution reactions.[1]

SMILES Notation: CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)OC(C)(C)C[1]

Molecular Formula: C₁₇H₂₅NO₅S[1]

The presence of both the Boc protecting group and the tosyloxy leaving group makes this compound a versatile building block for introducing the piperidine moiety into a wide array of complex molecules.[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound:

| Property | Value | Reference |

| CAS Number | 118811-07-7 | [1][2] |

| Molecular Weight | 355.45 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Purity | Typically ≥98% | [2] |

| Solubility | Soluble in organic solvents like dichloromethane and acetone | [1] |

| Storage Temperature | Room Temperature | [2][3] |

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process that can be achieved through various routes. A common and effective method involves the protection and subsequent tosylation of 4-hydroxypiperidine.

3.1. Synthesis from 4-Hydroxypiperidine

This protocol involves two main steps: the protection of the piperidine nitrogen with a Boc group and the tosylation of the hydroxyl group.

Step 1: Boc Protection of 4-Hydroxypiperidine

-

Materials: 4-Hydroxypiperidine, di-tert-butyl dicarbonate (Boc₂O), and a suitable base (e.g., triethylamine or sodium hydroxide).

-

Procedure: 4-Hydroxypiperidine is dissolved in a suitable solvent, such as a mixture of water and an organic solvent like dichloromethane. The base is added to the solution. Di-tert-butyl dicarbonate is then added portion-wise while stirring at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the organic layer is separated, washed, dried, and concentrated under reduced pressure to yield 1-BOC-4-hydroxypiperidine.

Step 2: Tosylation of 1-BOC-4-hydroxypiperidine

-

Materials: 1-BOC-4-hydroxypiperidine, p-toluenesulfonyl chloride (TsCl), and a base such as pyridine or triethylamine.

-

Procedure: 1-BOC-4-hydroxypiperidine is dissolved in a dry aprotic solvent like dichloromethane or pyridine under an inert atmosphere. The solution is cooled in an ice bath, and p-toluenesulfonyl chloride is added slowly. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove the base and any salts. The organic layer is then dried and concentrated to afford this compound.

Below is a DOT script for a Graphviz diagram illustrating this synthetic workflow.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical agents. The piperidine scaffold is a common structural motif in many biologically active molecules. The ability to functionalize the 4-position of the piperidine ring via nucleophilic substitution of the tosylate group makes this compound highly valuable.

Logical Relationship of Reactivity:

The core utility of this compound in medicinal chemistry stems from a logical sequence of reactions that allow for the introduction of diverse functionalities.

This versatility allows for the synthesis of compounds with potential applications as antipsychotics, analgesics, and anti-inflammatory agents.[1] Furthermore, derivatives of this intermediate are being investigated for their potential in treating neurodegenerative diseases and cancer.[1] The strategic use of this compound enables the efficient construction of complex molecular architectures essential for the discovery and development of new therapeutics.

References

The Tosyloxy Group: A Cornerstone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic chemistry, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. Among the arsenal of tools available to the synthetic chemist, the tosyloxy group stands out as a highly effective and versatile leaving group. Its ability to transform a poorly reactive hydroxyl group into an excellent nucleofuge has cemented its role as an indispensable component in a vast array of synthetic transformations, from fundamental research to the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the tosyloxy group, detailing its function, quantitative performance, and practical application in organic reactions.

The Foundation of a Superior Leaving Group

The efficacy of a leaving group is fundamentally determined by the stability of the anion formed upon its departure from a molecule. An ideal leaving group is the conjugate base of a strong acid, as its stability ensures that the reverse reaction is energetically unfavorable. The tosyloxy group, formally the p-toluenesulfonate group (-OTs), is the conjugate base of p-toluenesulfonic acid (TsOH), a strong organic acid with a pKa of approximately -2.8.[1][2]

The remarkable stability of the tosylate anion is attributed to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate functionality. This charge distribution minimizes electron density on any single atom, rendering the anion a very weak base and, consequently, an excellent leaving group.[3][4]

Quantitative Comparison of Leaving Group Ability

The performance of the tosyloxy group can be quantitatively assessed and compared to other common leaving groups through the pKa of their conjugate acids and relative reaction rates in standardized substitution reactions, such as the SN2 reaction. A lower pKa value of the conjugate acid corresponds to a more stable conjugate base and thus a better leaving group.[1][4]

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |

| Triflate | -OTf | Triflic Acid | ~ -14 | ~104 - 105 |

| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | 1 |

| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | ~0.5 - 0.7 |

| Iodide | I | Hydroiodic Acid | ~ -10 | ~10-1 - 10-2 |

| Bromide | Br | Hydrobromic Acid | ~ -9 | ~10-2 - 10-3 |

| Chloride | Cl | Hydrochloric Acid | ~ -7 | ~10-4 - 10-5 |

Data compiled from multiple sources.[1][2] The relative rates are approximate and can vary with substrate and reaction conditions.

As the data indicates, while triflate is an exceptionally reactive leaving group, tosylate offers a good balance of reactivity and stability, making it a widely used and cost-effective choice in organic synthesis.[2][4] Its reactivity significantly surpasses that of halide leaving groups in many SN2 reactions.[4]

Conversion of Alcohols and Subsequent Reactions

One of the most powerful applications of tosylate chemistry is the transformation of alcohols, which are notoriously poor leaving groups due to the strong basicity of the hydroxide ion (HO-), into versatile electrophiles.[4][5] This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[6][7] This conversion proceeds with retention of stereochemistry at the alcoholic carbon.[8][9]

Once formed, the alkyl tosylate becomes an excellent substrate for a variety of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[5][10]

The resulting alkyl tosylate can then undergo nucleophilic attack, where the tosyloxy group is displaced by a wide range of nucleophiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. aklectures.com [aklectures.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]

1-BOC-4-(tosyloxy)piperidine: A Comprehensive Technical Guide for Synthetic Chemists

Introduction: 1-BOC-4-(tosyloxy)piperidine, with the chemical formula C₁₇H₂₅NO₅S, is a pivotal building block in modern organic synthesis, particularly within medicinal chemistry and drug development.[1] This white crystalline solid is highly valued for its dual-functionality: a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a p-toluenesulfonyloxy (tosyl) group at the 4-position.[1] The piperidine ring is a privileged scaffold found in numerous pharmaceuticals, imparting favorable pharmacokinetic properties such as metabolic stability and improved solubility.[2] The Boc group ensures stability and allows for controlled, regioselective reactions, while the tosyl group acts as an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions.[1] This combination makes it an exceptionally versatile intermediate for creating diverse libraries of piperidine derivatives for therapeutic applications, including anticancer, central nervous system (CNS), and anti-inflammatory agents.[1]

Physicochemical and Spectroscopic Data

Proper characterization is crucial for ensuring the purity and identity of this compound in synthesis. The following tables summarize its key physical properties and representative spectroscopic data.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 118811-07-7 | [1] |

| Molecular Formula | C₁₇H₂₅NO₅S | [1] |

| Molecular Weight | 355.45 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in organic solvents like dichloromethane and acetone | [1] |

| Stability | Stable under standard laboratory conditions; sensitive to strong acids and bases | [1] |

Table 2: Representative NMR Spectroscopic Data (CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.78 | d | 2H | Ar-H (ortho to SO₂) | |

| 7.35 | d | 2H | Ar-H (ortho to CH₃) | |

| 4.55 | m | 1H | O-CH (piperidine C4) | |

| 3.65 | m | 2H | N-CH₂ (piperidine C2/C6, equatorial) | |

| 3.15 | m | 2H | N-CH₂ (piperidine C2/C6, axial) | |

| 2.45 | s | 3H | Ar-CH₃ | |

| 1.85 | m | 2H | CH₂ (piperidine C3/C5, equatorial) | |

| 1.65 | m | 2H | CH₂ (piperidine C3/C5, axial) | |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| 154.6 | C=O (Boc) | |

| 144.8 | Ar-C (ipso to SO₂) | |

| 134.1 | Ar-C (ipso to CH₃) | |

| 129.9 | Ar-CH | |

| 127.6 | Ar-CH | |

| 79.8 | C (CH₃)₃ (Boc) | |

| 77.5 | O-C H (piperidine C4) | |

| 41.0 (approx.) | N-C H₂ (piperidine C2/C6) | |

| 31.5 (approx.) | C H₂ (piperidine C3/C5) | |

| 28.4 | C(C H₃)₃ (Boc) | |

| 21.6 | Ar-C H₃ |

Note: NMR data is representative and may vary slightly based on solvent and experimental conditions.

Synthesis and Experimental Protocols

The most common and industrially relevant synthesis of this compound starts from 4-hydroxypiperidine. The process involves two key steps: protection of the piperidine nitrogen with a Boc group, followed by tosylation of the hydroxyl group.[1]

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-BOC-4-hydroxypiperidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or Ethyl Acetate for recrystallization

Procedure:

-

Dissolve 1-BOC-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Add pyridine (approx. 1.5 eq) to the solution.

-

Slowly add p-toluenesulfonyl chloride (TsCl, approx. 1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.[1]

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and finally with brine.[1]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford this compound as a white crystalline solid. Typical yields range from 78-85%.[1]

Reactivity and Key Reactions

The synthetic utility of this compound stems from the excellent leaving group ability of the tosylate, which readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of functional groups at the 4-position of the piperidine ring.

Caption: General mechanism for nucleophilic substitution reactions.

Reaction with Amine Nucleophiles

Substitution with primary or secondary amines is a cornerstone application, leading to the formation of 4-aminopiperidine derivatives. These products are crucial intermediates in the synthesis of numerous pharmaceuticals, including opioid analgesics and kinase inhibitors.

Experimental Protocol: Synthesis of tert-Butyl 4-(Phenylamino)piperidine-1-carboxylate

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate (EtOAc)

-

Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add aniline (1.1 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere (e.g., nitrogen) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 4-anilino-1-Boc-piperidine.

Reaction with Other Nucleophiles

The same Sₙ2 principle applies to a broad range of other nucleophiles:

-

Alkoxides/Phenoxides (RO⁻/ArO⁻): React to form 4-alkoxy- or 4-aryloxypiperidine ethers.

-

Thiols (RS⁻): React in the presence of a base to form 4-(alkyl/aryl)thiopiperidines.

-

Halides (e.g., NaI): An Finkelstein-type reaction can be used to convert the tosylate into a more reactive 4-iodopiperidine derivative, which is itself a useful intermediate.

Applications in Drug Discovery and Development

The true value of this compound is realized in its role as a central hub for generating molecular diversity in drug discovery programs. By leveraging its reactivity, chemists can rapidly synthesize analogs for structure-activity relationship (SAR) studies.

Caption: Versatility in generating diverse pharmacologically relevant scaffolds.

Key Application Areas:

-

Oncology: It is a building block in the synthesis of various kinase inhibitors, such as Janus kinase (JAK) inhibitors, which are used to treat cancers and autoimmune disorders. The piperidine scaffold correctly orients functional groups within the enzyme's active site.

-

Central Nervous System (CNS) Disorders: The piperidine core is a classic feature in antipsychotics, antidepressants, and potent analgesics.[1] this compound provides a reliable route to precursors for these complex molecules.

-

Neurodegenerative Diseases: Derivatives have been investigated as potential therapeutic candidates for conditions like Alzheimer's and Parkinson's disease.[1]

-

Selective Ligands: The ability to easily introduce diverse functionalities makes it ideal for developing selective ligands to probe the function of receptors and enzymes in biological research.[1]

Conclusion

This compound is an indispensable tool for the modern synthetic chemist. Its robust and predictable reactivity, coupled with the pharmaceutical importance of the piperidine scaffold, secures its role as a high-value building block. The straightforward protocols for its synthesis and subsequent nucleophilic displacement reactions allow for the efficient and versatile construction of complex molecular architectures. For researchers in drug discovery and development, mastering the use of this intermediate opens a direct pathway to novel chemical entities with significant therapeutic potential.

References

The Strategic Application of 1-BOC-4-(tosyloxy)piperidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics is an intricate dance of molecular design and synthetic ingenuity. Within the vast chemical space available to medicinal chemists, the piperidine scaffold stands out as a privileged structure, present in a multitude of approved drugs and clinical candidates.[1][2] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal building block for engaging with biological targets. A key reagent that unlocks the potential of this versatile scaffold is 1-BOC-4-(tosyloxy)piperidine. This technical guide provides an in-depth exploration of its applications in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Attributes of this compound: A Versatile Synthetic Intermediate

This compound is a bifunctional molecule strategically designed for synthetic utility in medicinal chemistry. Its structure comprises three key components:

-

The Piperidine Core: A saturated six-membered heterocycle that provides a robust, three-dimensional scaffold.

-

The BOC (tert-Butyloxycarbonyl) Protecting Group: This group shields the piperidine nitrogen from unwanted reactions, allowing for selective functionalization at the 4-position. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.

-

The Tosyloxy (p-toluenesulfonyloxy) Group: An excellent leaving group, rendering the 4-position of the piperidine ring highly susceptible to nucleophilic substitution. This allows for the facile introduction of a diverse array of functional groups.

The strategic combination of a stable protecting group and a highly reactive leaving group makes this compound a powerful tool for generating libraries of 4-substituted piperidine derivatives, a common motif in many biologically active compounds.

Applications in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its ability to serve as a precursor for a wide range of 4-substituted piperidines. These motifs are found in numerous classes of therapeutic agents, including G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

GPCR Ligands: Targeting Sigma-1 and Histamine H3 Receptors

The piperidine scaffold is a common feature in ligands for a variety of GPCRs. The ability to introduce diverse substituents at the 4-position allows for the fine-tuning of receptor affinity and selectivity.

Sigma-1 Receptor Modulators: The sigma-1 receptor is a unique intracellular chaperone protein implicated in a range of neurological disorders. Modulators of this receptor are sought after for their potential therapeutic benefits. The synthesis of potent sigma-1 receptor ligands often involves the introduction of an amine-containing substituent at the 4-position of a piperidine ring.

Histamine H3 Receptor Antagonists: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of this receptor are being investigated for the treatment of cognitive disorders and other neurological conditions. Many potent H3 antagonists feature a 4-substituted piperidine core.

Quantitative Data for Piperidine-Based GPCR Ligands

| Compound Class | Target | Key Structural Feature | Ki (nM) | pKi | Reference |

| Sigma-1 Ligand | Sigma-1 Receptor | 4-(Benzylamino)piperidine | 3.2 | 8.49 | |

| Histamine H3 Antagonist | Histamine H3 Receptor | 4-(Benzimidazolyl)-piperidinylcarbonyl-piperidine | <0.5 | >9.3 | |

| Histamine H3 Antagonist | Histamine H3 Receptor | 1-Benzyl-4-(3-aminopropyloxy)piperidine derivative | 0.081 | 7.09 |

Kinase Inhibitors: Targeting VEGFR-2 and EGFR

Kinases are a major class of drug targets, particularly in oncology. The piperidine ring can serve as a scaffold to orient key pharmacophoric elements for interaction with the ATP-binding site of kinases.

Vandetanib and Related Kinase Inhibitors: Vandetanib is a tyrosine kinase inhibitor that targets VEGFR-2 and EGFR, among others. While various synthetic routes exist, the core structure often involves a substituted piperidine moiety linked to the quinazoline core. Although not always directly starting from this compound, its utility in accessing the necessary 4-substituted piperidine intermediates is clear.

Quantitative Data for Piperidine-Containing Kinase Inhibitors

| Inhibitor | Target(s) | Key Structural Feature | IC50 (nM) | Reference |

| Vandetanib | VEGFR-2, EGFR, RET | 4-Anilinoquinazoline with piperidine side chain | VEGFR-2: 40, EGFR: 500 | |

| AZD5363 (Capivasertib) | AKT1/2/3 | 4-Aminopiperidine-4-carboxamide | AKT1: 3, AKT2: 8, AKT3: 8 | |

| AZD7762 | Chk1 | Thiophenecarboxamide urea with piperidine | 5 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in nucleophilic substitution reactions to generate key drug discovery intermediates.

Synthesis of this compound from 1-BOC-4-hydroxypiperidine

Materials:

-

1-BOC-4-hydroxypiperidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-BOC-4-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (10 volumes) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.5 eq.) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture at 0 °C.

-

Stir the reaction at 0 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude tosylate.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

General Protocol for Nucleophilic Substitution of this compound with an Amine

Materials:

-

This compound

-

Primary or secondary amine (nucleophile)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the amine (1.2 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

-

Add this compound (1.0 eq.) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 4-amino-piperidine derivative.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways targeted by compounds derived from this compound, as well as a representative experimental workflow.

Signaling Pathways

Caption: Simplified signaling pathway for a Histamine H3 receptor antagonist.

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Experimental Workflow

Caption: A workflow for fragment-based drug discovery using this compound.

Conclusion

This compound is a commercially available and highly versatile building block that provides a streamlined entry into a diverse chemical space of 4-substituted piperidines. Its strategic use in drug discovery campaigns, particularly for generating libraries of compounds targeting GPCRs and kinases, has proven to be a fruitful approach. The ability to readily introduce a wide range of nucleophiles at the 4-position allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. As the demand for novel therapeutics with improved efficacy and selectivity continues to grow, the importance of well-designed synthetic intermediates like this compound in the drug discovery arsenal will undoubtedly persist.

References

The Promising Anti-Tumor Potential of Piperidine Derivatives Originating from 1-BOC-4-(tosyloxy)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its prevalence in a wide array of pharmaceuticals highlights its significance as a privileged structure in drug discovery. Among the various synthetic routes to functionalized piperidines, the use of 1-BOC-4-(tosyloxy)piperidine as a versatile starting material has gained considerable attention. This technical guide delves into the synthesis of novel piperidine derivatives from this key intermediate and explores their promising anti-tumor properties, providing insights into their mechanisms of action, experimental protocols, and relevant signaling pathways.

Introduction to this compound in Anti-Cancer Drug Discovery

This compound is a valuable bifunctional molecule. The tert-butoxycarbonyl (BOC) group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions. The tosyloxy group at the 4-position is an excellent leaving group, facilitating nucleophilic substitution reactions. This combination allows for the strategic introduction of various pharmacophores onto the piperidine ring, enabling the generation of diverse chemical libraries for biological screening. In the context of oncology, this synthetic flexibility is paramount for developing targeted therapies that can interact with specific biomolecules involved in cancer progression.

Recent research has focused on leveraging this starting material to synthesize piperidine derivatives that exhibit anti-tumor activity through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and interference with cell cycle progression.

Synthesis of Anti-Tumor Piperidine Derivatives

The general synthetic strategy for preparing anti-tumor piperidine derivatives from this compound involves a nucleophilic substitution reaction at the C4 position of the piperidine ring. This is typically followed by the deprotection of the BOC group and subsequent functionalization of the nitrogen atom, if required.

A representative synthetic workflow is outlined below:

Caption: General synthetic workflow for piperidine derivatives.

Quantitative Anti-Tumor Activity

While a comprehensive dataset for a wide range of derivatives is beyond the scope of this guide, the following table summarizes hypothetical yet representative in vitro anti-proliferative activity of a novel piperidine-based benzamide derivative, Compound X, synthesized from this compound. Such compounds are being investigated as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[1]

| Compound | Target | Cell Line (Cancer Type) | IC50 (µM) [a] |

| Compound X | PARP-1 | MDA-MB-436 (Melanoma) | 8.56 ± 1.07 |

| CAPAN-1 (Pancreatic) | 15.23 ± 2.11 | ||

| SW-620 (Colon) | 12.89 ± 1.54 | ||

| HepG2 (Liver) | 21.45 ± 3.20 | ||

| SKOV3 (Ovarian) | 9.78 ± 1.25 | ||

| PC3 (Prostate) | 18.62 ± 2.88 |

[a] IC50 is the concentration of the compound that inhibits 50% of cell growth.

Mechanism of Action: Induction of Apoptosis and Signaling Pathway Modulation

Piperidine derivatives synthesized from this compound have been shown to exert their anti-tumor effects through multiple mechanisms. A prominent mechanism is the induction of apoptosis, or programmed cell death.[2]

Apoptotic Pathway

Many of these novel piperidine compounds trigger the intrinsic apoptotic pathway. Mechanistic studies often reveal an upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3, alongside a downregulation of the anti-apoptotic protein Bcl-2.[1]

Caption: Intrinsic apoptosis pathway induced by piperidine derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Some piperidine derivatives have been found to modulate this pathway, contributing to their anti-tumor effects.

Caption: Inhibition of the PI3K/Akt signaling pathway.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols are essential.

General Procedure for Synthesis of a Piperidine-Based Benzamide (Hypothetical Example)

-

Nucleophilic Substitution: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add the desired amine (1.2 eq) and potassium carbonate (2.0 eq). Stir the reaction mixture at 80°C for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

BOC Deprotection: Dissolve the purified 1-BOC-4-substituted-piperidine (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the 4-substituted-piperidine.

-

Amide Coupling: To a solution of the 4-substituted-piperidine (1.0 eq) and a substituted benzoic acid (1.1 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction mixture at room temperature for 12-16 hours.

-

Final Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by column chromatography or preparative HPLC.

In Vitro Anti-Proliferative Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized piperidine derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cancer cells with the piperidine derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

The use of this compound as a starting material provides a versatile and efficient platform for the synthesis of novel piperidine derivatives with significant anti-tumor potential. The ability to readily introduce diverse functionalities allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships. The mechanisms of action, often involving the induction of apoptosis and modulation of key cancer-related signaling pathways, underscore the therapeutic promise of this class of compounds.

Future research in this area should focus on the synthesis of more elaborate and diverse libraries of piperidine derivatives, guided by computational modeling and structure-based drug design. In-depth mechanistic studies, including the identification of specific molecular targets and the exploration of their effects on other signaling pathways, will be crucial for their development as clinical candidates. Furthermore, in vivo studies in relevant animal models are necessary to evaluate their efficacy, pharmacokinetic properties, and safety profiles. The continued exploration of piperidine derivatives derived from this compound holds great promise for the discovery of next-generation anti-cancer agents.

References

Spectroscopic and Synthetic Profile of 1-BOC-4-(tosyloxy)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for 1-BOC-4-(tosyloxy)piperidine, a key intermediate in medicinal chemistry and organic synthesis. The strategic placement of the bulky tert-butyloxycarbonyl (BOC) protecting group on the piperidine nitrogen and the versatile p-toluenesulfonyl (tosyl) leaving group at the 4-position makes this compound a valuable building block for the synthesis of a wide range of biologically active molecules.[1]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₂₅NO₅S |

| Molecular Weight | 355.45 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 96.0 to 100.0 °C[1] |

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.78 | d | 2H | Ar-H (ortho to SO₂) |

| 7.35 | d | 2H | Ar-H (ortho to CH₃) |

| 4.65 | m | 1H | OCH |

| 3.65 | m | 2H | N-CH₂ (axial) |

| 3.15 | m | 2H | N-CH₂ (equatorial) |

| 2.44 | s | 3H | Ar-CH₃ |

| 1.85 | m | 2H | CH₂ (axial) |

| 1.65 | m | 2H | CH₂ (equatorial) |

| 1.44 | s | 9H | C(CH₃)₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C=O (BOC) |

| 144.8 | Ar-C (ipso to SO₂) |

| 134.1 | Ar-C (ipso to CH₃) |

| 129.9 | Ar-CH |

| 127.6 | Ar-CH |

| 79.8 | C (CH₃)₃ |

| 76.5 | OCH |

| 41.5 | N-CH₂ |

| 32.5 | CH₂ |

| 28.4 | C(C H₃)₃ |

| 21.6 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 | Strong | C-H stretch (alkane) |

| 1685 | Strong | C=O stretch (urethane) |

| 1360, 1170 | Strong | S=O stretch (sulfonate) |

| 1160 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 356 | [M+H]⁺ |

| 300 | [M - C₄H₉O + H]⁺ (Loss of tert-butoxy group) |

| 256 | [M - C₅H₉O₂ + H]⁺ (Loss of BOC group) |

| 184 | [M - C₇H₇SO₂]⁺ (Loss of tosyl group) |

| 155 | [C₇H₇SO₂]⁺ (Tosyl cation) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The synthesis of this compound is typically achieved through the tosylation of 1-BOC-4-hydroxypiperidine.

Synthesis of this compound

Materials:

-

1-BOC-4-hydroxypiperidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-BOC-4-hydroxypiperidine (1.0 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine or triethylamine (1.5 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench by the slow addition of deionized water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound as a white solid.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film.

-

Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

Synthetic Pathway Visualization

The synthesis of this compound from its precursor is a straightforward yet crucial transformation in organic synthesis.

Caption: Synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-BOC-4-(tosyloxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-BOC-4-(tosyloxy)piperidine is a key building block in medicinal chemistry and drug development. The piperidine scaffold is a common feature in many pharmaceuticals, and the presence of a tosyl group at the 4-position provides an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, enabling the synthesis of diverse compound libraries for drug discovery. The tert-butoxycarbonyl (BOC) protecting group on the piperidine nitrogen prevents unwanted side reactions and can be readily removed under acidic conditions.

This document provides detailed protocols for the two-step synthesis of this compound from 4-hydroxypiperidine, including Boc protection and subsequent tosylation.

Synthesis Pathway

The synthesis of this compound from 4-hydroxypiperidine is a two-step process:

-

Boc Protection: The nitrogen atom of 4-hydroxypiperidine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).

-

Tosylation: The hydroxyl group of the resulting 1-BOC-4-hydroxypiperidine is converted to a tosyloxy group using p-toluenesulfonyl chloride (TsCl).

Caption: Overall synthetic scheme for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 1-BOC-4-hydroxypiperidine

This protocol outlines the protection of the piperidine nitrogen with a Boc group.

Materials:

-

4-Hydroxypiperidine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or a mixture of water and dioxane

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq) in dichloromethane or a mixture of water and dioxane.

-

Add potassium carbonate (1.5 eq) or an aqueous solution of sodium bicarbonate to the mixture.[1]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by adding water.

-

If using an organic solvent, separate the organic layer. If a biphasic system is used, extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield 1-BOC-4-hydroxypiperidine as a white solid.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Reactants | ||

| 4-Hydroxypiperidine | 1.0 eq | [1] |

| Di-tert-butyl dicarbonate | 1.05 - 1.1 eq | |

| Reagents & Solvents | ||

| Base | K₂CO₃ (1.5 eq) or NaHCO₃ | [1] |

| Solvent | Dichloromethane or Water/Dioxane | |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 12 - 16 hours | |

| Yield & Purity | ||

| Yield | Quantitative | [1] |

| Purity | High, can be purified by recrystallization |

Step 2: Synthesis of this compound

This protocol describes the tosylation of the hydroxyl group of 1-BOC-4-hydroxypiperidine.

Materials:

-

1-BOC-4-hydroxypiperidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dilute Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol or Ethyl Acetate

Procedure:

-

Dissolve 1-BOC-4-hydroxypiperidine (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

Add triethylamine or pyridine (a suitable base) to the solution.

-

Slowly add p-toluenesulfonyl chloride (typically 1.1-1.5 eq) portion-wise, maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at this temperature for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess base.

-

Next, wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by crystallization from ethanol or ethyl acetate to afford this compound as a white crystalline solid.[2]

Quantitative Data for Step 2:

| Parameter | Value | Reference |

| Reactants | ||

| 1-BOC-4-hydroxypiperidine | 1.0 eq | |

| p-Toluenesulfonyl chloride | 1.1 - 1.5 eq | |

| Reagents & Solvents | ||

| Base | Pyridine or Triethylamine | [2] |

| Solvent | Dichloromethane | |

| Reaction Conditions | ||

| Temperature | 0 - 5 °C | |

| Reaction Time | 12 hours | |

| Yield & Purity | ||

| Yield | 78 - 85% | [2] |

| Purity | >95% after crystallization |

Characterization Data

The final product, this compound, can be characterized by various analytical techniques.

| Property | Data | Reference |

| Appearance | White crystalline solid | [2] |

| Molecular Formula | C₁₇H₂₅NO₅S | [2] |

| Molecular Weight | 355.45 g/mol | [2] |

| Solubility | Soluble in organic solvents like dichloromethane and acetone. | [2] |

| NMR Spectroscopy | Confirms the presence of Boc and tosyloxy groups and the integrity of the piperidine ring. | [2] |

| Mass Spectrometry | Confirms the molecular weight and purity. | [2] |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Tosylation of 1-BOC-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tosylation of 1-BOC-4-hydroxypiperidine is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This reaction converts the hydroxyl group, which is a poor leaving group, into a tosylate group, an excellent leaving group for nucleophilic substitution reactions. This protocol provides a detailed procedure for the efficient synthesis of 1-BOC-4-(tosyloxy)piperidine, a versatile intermediate used in the construction of a wide range of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the 4-position without interference from the secondary amine.

Chemical Reaction

The tosylation of 1-BOC-4-hydroxypiperidine proceeds via the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA) or pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Caption: Chemical equation for the tosylation of 1-BOC-4-hydroxypiperidine.

Data Presentation

The following table summarizes the typical quantitative data for the tosylation of 1-BOC-4-hydroxypiperidine based on established protocols.

| Parameter | Value | Notes |

| Reactants | ||

| 1-BOC-4-hydroxypiperidine | 1.0 equivalent | Starting material. |

| p-Toluenesulfonyl chloride (TsCl) | 1.2 - 1.5 equivalents | The tosylating agent. |

| Base (Triethylamine or Pyridine) | 1.5 - 3.0 equivalents | Neutralizes the HCl byproduct. Pyridine can also be used as the solvent. |

| 4-Dimethylaminopyridine (DMAP) | 0.05 - 0.1 equivalents (optional) | Catalyst to accelerate the reaction. |

| Solvent | ||

| Dichloromethane (DCM) | 5 - 10 mL per mmol of substrate | A common solvent for this reaction. |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | The reaction is typically initiated at 0 °C and may be allowed to warm to room temperature.[1] |

| Reaction Time | 4 - 16 hours | Monitored by Thin Layer Chromatography (TLC). |

| Work-up & Purification | ||

| Quenching | Water | To stop the reaction and dissolve salts. |

| Extraction Solvent | Dichloromethane (DCM) | To isolate the product from the aqueous layer. |

| Washing Solutions | Water, 1M HCl, sat. NaHCO₃, Brine | To remove impurities and residual reagents. |

| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |

| Purification Method | Flash column chromatography | Typically using a gradient of ethyl acetate in hexanes. |

| Yield | ||

| Expected Yield | 78% - 95% | Varies depending on the specific conditions and scale of the reaction.[2] |

Experimental Protocol

This protocol describes a general procedure for the tosylation of 1-BOC-4-hydroxypiperidine.

Materials:

-

1-BOC-4-hydroxypiperidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

4-Dimethylaminopyridine (DMAP) (optional)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-BOC-4-hydroxypiperidine (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Base and Catalyst: Add triethylamine (1.5 - 3.0 eq.) and, if desired, a catalytic amount of DMAP (0.05 - 0.1 eq.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 4-16 hours. Monitor the progress of the reaction by TLC.

-

Quenching: Once the reaction is complete, quench by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the tosylation of 1-BOC-4-hydroxypiperidine.

Caption: Experimental workflow for the tosylation of 1-BOC-4-hydroxypiperidine.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

p-Toluenesulfonyl chloride is corrosive and a lachrymator; handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Triethylamine is a corrosive and flammable liquid with a strong odor.

-

Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

References

Application Notes and Protocols for BOC Deprotection of 1-BOC-4-(tosyloxy)piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). Its widespread use stems from its stability under a variety of reaction conditions and its facile cleavage under acidic conditions. In the context of 1-BOC-4-(tosyloxy)piperidine derivatives, the selective removal of the BOC group is a critical step, unmasking the piperidine nitrogen for further functionalization while preserving the synthetically valuable tosyloxy leaving group.

This document provides detailed application notes and protocols for the deprotection of this compound derivatives. The protocols outlined below offer a range of methods, from standard acidic deprotection to alternative thermal and mechanochemical approaches, allowing researchers to select the most suitable conditions based on substrate sensitivity, scale, and desired outcome.

Data Presentation: Comparison of BOC Deprotection Protocols

The following table summarizes various protocols for the deprotection of N-BOC piperidine derivatives, with specific conditions applicable to this compound. The tosyl group is generally stable under these conditions.

| Protocol | Reagents & Solvents | Temperature | Time | Yield | Purity | Key Considerations |

| Acidic Deprotection | ||||||

| Protocol 1: TFA/DCM | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 4 hours | >95% | High | Standard and highly effective method. TFA is corrosive and requires careful handling.[1] |

| Protocol 2: HCl in Dioxane | 4M HCl in 1,4-Dioxane | Room Temp. | 1 - 3 hours | High | High | Often yields a crystalline hydrochloride salt, which can be easier to handle and purify.[2] |

| Alternative Methods | ||||||

| Protocol 3: Thermal Deprotection | Dioxane/Water or other high-boiling solvents | ~150 °C (Microwave) or Reflux | 30 minutes (Microwave) | Variable | Substrate dependent | Avoids the use of strong acids, which can be beneficial for highly acid-sensitive substrates.[3] High temperatures may not be suitable for all derivatives.[4] |